molecular formula C8H9BrN2O4S B12077196 N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide

N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide

Cat. No.: B12077196
M. Wt: 309.14 g/mol
InChI Key: POCWYSDBVOTPCJ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a bromine atom, a nitro group, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide typically involves the following steps:

    Nitration: The starting material, 5-bromoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the bromine atom.

    Sulfonamide Formation: The nitrated product is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.

The overall reaction can be summarized as:

5-bromoanilineHNO3/H2SO45-bromo-2-nitroanilineCH3SO2Cl/Et3NThis compound\text{5-bromoaniline} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-bromo-2-nitroaniline} \xrightarrow{\text{CH}_3\text{SO}_2\text{Cl}/\text{Et}_3\text{N}} \text{this compound} 5-bromoanilineHNO3​/H2​SO4​​5-bromo-2-nitroanilineCH3​SO2​Cl/Et3​N​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: N-(5-amino-2-nitrophenyl)-N-methylmethanesulfonamide.

    Substitution: N-(5-substituted-2-nitrophenyl)-N-methylmethanesulfonamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of nitro and sulfonamide groups on biological systems. It may serve as a model compound in drug design and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfonamide group is particularly relevant, as it is a common motif in many pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonamide group can mimic natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-2-nitrophenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.

    N-(5-bromo-2-nitrophenyl)-N-methylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.

Uniqueness

N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which provide distinct reactivity and potential applications. The methanesulfonamide group offers different chemical properties compared to acetamide or benzenesulfonamide derivatives, influencing its behavior in various reactions and applications.

Properties

Molecular Formula

C8H9BrN2O4S

Molecular Weight

309.14 g/mol

IUPAC Name

N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9BrN2O4S/c1-10(16(2,14)15)8-5-6(9)3-4-7(8)11(12)13/h3-5H,1-2H3

InChI Key

POCWYSDBVOTPCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC(=C1)Br)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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